molecular formula C13H19NO2 B11158675 3-methoxy-N-(pentan-2-yl)benzamide

3-methoxy-N-(pentan-2-yl)benzamide

Cat. No.: B11158675
M. Wt: 221.29 g/mol
InChI Key: MWBPCZNMXWVNPV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-methoxy-N-(pentan-2-yl)benzamide typically involves the condensation of 3-methoxybenzoic acid with pentan-2-amine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. The reaction is usually carried out under mild conditions, often with ultrasonic irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-methoxy-N-(pentan-2-yl)benzamide can undergo several types of chemical reactions:

Scientific Research Applications

3-methoxy-N-(pentan-2-yl)benzamide has been studied for its potential antioxidant and antibacterial activities. It has shown promising results in in vitro assays, demonstrating effective free radical scavenging and metal chelating activities . Additionally, it has been tested for its growth inhibitory activity against various bacteria, making it a candidate for further research in antimicrobial drug development . Its applications extend to the fields of chemistry and biology, where it can be used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. Its antioxidant activity is likely due to its ability to neutralize free radicals and chelate metal ions, thereby preventing oxidative damage to cells . The exact molecular pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

3-methoxy-N-(pentan-2-yl)benzamide can be compared with other benzamide derivatives such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide. These compounds share similar structural features but differ in their functional groups, which can significantly impact their biological activities and applications . For example, 2,3-dimethoxybenzamide has been shown to exhibit strong antioxidant activity, while 3-acetoxy-2-methylbenzamide has demonstrated potent antibacterial properties . The unique combination of the methoxy and pentan-2-yl groups in this compound may confer distinct properties that make it valuable for specific applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-methoxy-N-pentan-2-ylbenzamide

InChI

InChI=1S/C13H19NO2/c1-4-6-10(2)14-13(15)11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15)

InChI Key

MWBPCZNMXWVNPV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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